molecular formula C16H14N2O B1148639 4-(2-phenylethoxy)-quinazoline CAS No. 124427-60-7

4-(2-phenylethoxy)-quinazoline

Cat. No.: B1148639
CAS No.: 124427-60-7
M. Wt: 250.3
InChI Key:
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Description

4-(2-phenylethoxy)-quinazoline is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyrimidine ring The 4-(2-phenylethoxy) group refers to a phenyl group attached to an ethoxy group, which is then attached to the quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-phenylethoxy)-quinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-phenylethanol and 4-chloroquinazoline.

    Etherification: 2-phenylethanol is reacted with a base such as sodium hydride to form the phenoxide ion. This ion then undergoes a nucleophilic substitution reaction with 4-chloroquinazoline to form this compound.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of starting materials to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-phenylethoxy)-quinazoline can undergo various chemical reactions, including:

    Oxidation: The phenylethoxy group can be oxidized to form corresponding quinones.

    Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazolines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as aluminum chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroquinazolines.

    Substitution: Halogenated or nitro-substituted quinazolines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit specific kinases.

Mechanism of Action

The mechanism of action of 4-(2-phenylethoxy)-quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain kinases, thereby blocking the signaling pathways involved in cell proliferation. The phenylethoxy group enhances its binding affinity to the target protein, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

    4-benzyloxy-quinazoline: Similar in structure but with a benzyloxy group instead of a phenylethoxy group.

    4-methoxy-quinazoline: Contains a methoxy group instead of a phenylethoxy group.

Uniqueness

4-(2-phenylethoxy)-quinazoline is unique due to the presence of the phenylethoxy group, which imparts specific electronic and steric properties. This makes it a more potent inhibitor in certain biological assays compared to its analogs.

Properties

IUPAC Name

4-(2-phenylethoxy)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-2-6-13(7-3-1)10-11-19-16-14-8-4-5-9-15(14)17-12-18-16/h1-9,12H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBBPYCJYKHEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=NC=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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